![molecular formula C23H19N3O5S B2549949 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 329906-10-7](/img/structure/B2549949.png)
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate
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Description
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a compound that appears to be related to various thiazole derivatives synthesized for the study of their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related thiazole derivatives can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related thiazole derivatives involves various chemical reactions. For instance, ethyl 2-chlorothiazole-5-carboxylate did not react with benzene, whereas ethyl 2-iodothiazole-5-carboxylate successfully underwent photoarylation-photoisomerization to yield ethyl 3-phenylisothiazole-4-carboxylate . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature led to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic data and elemental analysis. For example, the crystal structure of ethyl 2-aminoxazole-5-carboxylate, a related compound, consists of planar sheets connected by intermolecular hydrogen bonding, with interactions between the sheets limited to dipole-dipole interactions .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminothiophenol led to the formation of pyrrolo[1,2-a]benzothiazoline derivatives . Additionally, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives include photophysical properties such as absorption and fluorescence, which are mainly due to π→π* transitions. For instance, ethyl 3-phenylisothiazole-4-carboxylate showed absorptions at 257 nm and fluorescence at 350-400 nm . These properties are essential for applications such as singlet-oxygen sensitizers in photo-oxidation reactions .
Scientific Research Applications
1. Antituberculosis Activity
A study focused on the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds, including variations like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
2. Anticancer Properties
The synthesis of novel compounds, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, has been explored for their antiproliferative activity against human lung carcinoma cells. These compounds were shown to induce the intrinsic apoptotic pathway, activating p53 and promoting death pathways, suggesting their potential use in cancer treatment (Raffa et al., 2019).
3. Inhibition of Trypanosoma brucei
A study synthesized 2-(2-Benzamido)ethyl-4-phenylthiazole and its analogues, which showed inhibitory activity against Trypanosoma brucei, the pathogen causing human African trypanosomiasis. This research suggests these compounds could be potential treatments for this disease (Patrick et al., 2016).
4. Synthesis of Functionalized Pyrrolidinones
Another study explored the synthesis of functionalized 2-pyrrolidinones through domino reactions of arylamines, ethyl glyoxylate, and acetylenedicarboxylates. This work contributes to the development of novel synthetic methods in organic chemistry (Gao et al., 2013).
5. Antibacterial and Antioxidant Activities
Research on the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcased their antibacterial, antioxidant, and antitubercular activities. These findings indicate their potential as therapeutic agents in treating bacterial infections and oxidative stress-related conditions (Bhoi et al., 2016).
properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-6-4-3-5-7-14)24-23(32-20)25-21(29)15-8-10-16(11-9-15)26-17(27)12-13-18(26)28/h3-11H,2,12-13H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYWENZXLVLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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